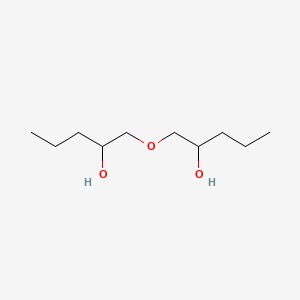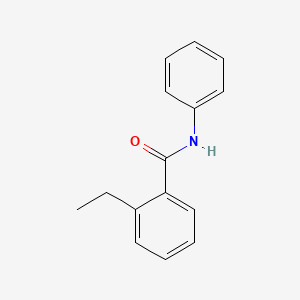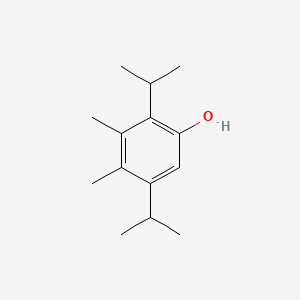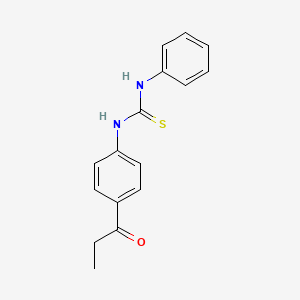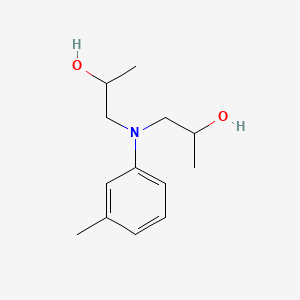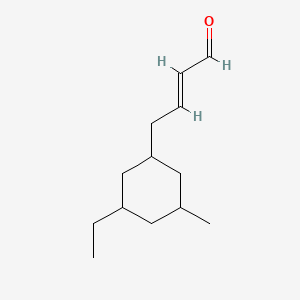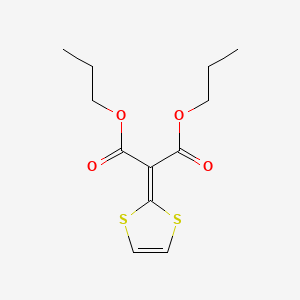![molecular formula C15H10N2 B12653608 5H-Benzo[f]pyrido[4,3-b]indole CAS No. 149429-23-2](/img/structure/B12653608.png)
5H-Benzo[f]pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzo[f]pyrido[4,3-b]indole: est un composé organique appartenant à la classe des amines aromatiques hétérocycliques. Il se caractérise par un système de cycles fusionnés composé d'un cycle benzénique, d'un cycle pyridinique et d'un cycle indolique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 5H-Benzo[f]pyrido[4,3-b]indole implique généralement la construction du système cyclique indolique suivie de la fusion des cycles benzénique et pyridinique. Une méthode courante est la synthèse de l'indole de Fischer, qui implique la réaction de la phénylhydrazine avec une cétone en milieu acide pour former le cycle indolique . Les étapes suivantes consistent en la cyclisation et la fusion des cycles benzénique et pyridinique pour compléter la synthèse.
Méthodes de production industrielle : La production industrielle du this compound peut impliquer la synthèse à grande échelle de l'indole de Fischer ou d'autres méthodes catalytiques pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs tels que le palladium ou le cuivre dans les réactions de couplage peut améliorer l'efficacité de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions : Le 5H-Benzo[f]pyrido[4,3-b]indole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former les dérivés oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur de palladium pour obtenir des formes réduites du composé.
Substitution : Les réactions de substitution électrophile, telles que l'halogénation ou la nitration, peuvent se produire sur les cycles aromatiques du composé.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrogène gazeux, catalyseur de palladium.
Substitution : Halogènes (chlore, brome), agents nitrants (acide nitrique).
Principaux produits formés :
Oxydation : Dérivés oxydés avec des groupes fonctionnels tels que les acides carboxyliques ou les cétones.
Réduction : Formes réduites avec des cycles aromatiques hydrogénés.
Substitution : Dérivés halogénés ou nitrés.
4. Applications de la Recherche Scientifique
Chimie : Le this compound est utilisé comme élément de base dans la synthèse de divers composés organiques. Sa structure unique le rend précieux dans le développement de nouveaux matériaux pour l'électronique organique, tels que les diodes électroluminescentes organiques (OLED) et les cellules photovoltaïques organiques .
Biologie et médecine : En chimie médicinale, les dérivés du this compound ont montré un potentiel en tant qu'agents thérapeutiques. Ils présentent diverses activités biologiques, notamment des propriétés anticancéreuses, antivirales et antimicrobiennes. Des recherches sont en cours pour explorer leur potentiel en tant que candidats médicaments pour le traitement de diverses maladies .
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques spécialisés. Ses propriétés électroniques uniques le rendent adapté aux applications dans l'industrie électronique, notamment le développement de semi-conducteurs et de polymères conducteurs .
5. Mécanisme d'Action
Le mécanisme d'action du this compound et de ses dérivés implique des interactions avec des cibles moléculaires spécifiques dans les systèmes biologiques. Ces interactions peuvent conduire à la modulation de diverses voies cellulaires. Par exemple, certains dérivés ont été démontrés comme inhibiteurs de la polymérisation de la tubuline, perturbant le réseau des microtubules et conduisant à l'arrêt du cycle cellulaire et à l'apoptose des cellules cancéreuses . La capacité du composé à interagir avec l'ADN et les protéines contribue également à son activité biologique .
Applications De Recherche Scientifique
Chemistry: 5H-Benzo[f]pyrido[4,3-b]indole is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties. Research is ongoing to explore their potential as drug candidates for treating various diseases .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique electronic properties make it suitable for applications in the electronics industry, including the development of semiconductors and conductive polymers .
Mécanisme D'action
The mechanism of action of 5H-Benzo[f]pyrido[4,3-b]indole and its derivatives involves interactions with specific molecular targets in biological systems. These interactions can lead to the modulation of various cellular pathways. For example, some derivatives have been shown to inhibit tubulin polymerization, disrupting the microtubule network and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with DNA and proteins also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Composés similaires :
5H-Pyrido[3,2-b]indole : Une autre amine aromatique hétérocyclique avec un système de cycles fusionnés similaire.
9-Aryl-5H-pyrido[4,3-b]indole : Un dérivé ayant une activité antitumorale potentielle en raison de sa capacité à inhiber la polymérisation de la tubuline.
5H-Pyrido[2’,1’2,3]imidazo[4,5-b]indole : Un composé présentant des propriétés fluorescentes utilisé dans l'électronique organique.
Unicité : Le 5H-Benzo[f]pyrido[4,3-b]indole se distingue par sa combinaison unique d'un cycle benzénique, d'un cycle pyridinique et d'un cycle indolique. Cette structure confère des propriétés électroniques et biologiques distinctes, ce qui le rend précieux dans diverses applications scientifiques et industrielles .
Propriétés
Numéro CAS |
149429-23-2 |
|---|---|
Formule moléculaire |
C15H10N2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
13,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaene |
InChI |
InChI=1S/C15H10N2/c1-2-4-11-8-15-12(7-10(11)3-1)13-9-16-6-5-14(13)17-15/h1-9,17H |
Clé InChI |
RNBUSQIJEUKMMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



